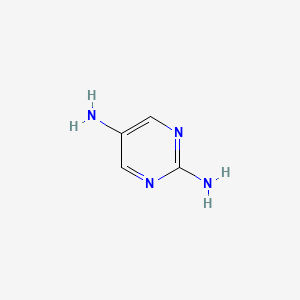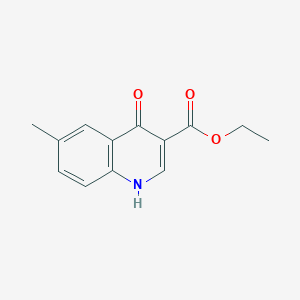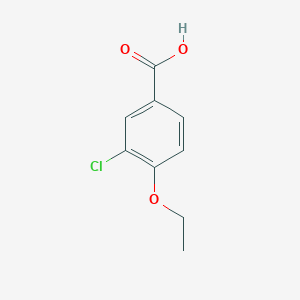
2,5-Diaminopiridina
Descripción general
Descripción
2,5-Diaminopyrimidine is an organic compound that belongs to the class of diaminopyrimidines It features two amine groups attached to a pyrimidine ring, specifically at the 2 and 5 positions
Aplicaciones Científicas De Investigación
2,5-Diaminopyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: It is a key intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Industry: 2,5-Diaminopyrimidine is used in the production of dyes, pigments, and other materials with specific properties.
Mecanismo De Acción
Target of Action
2,5-Diaminopyrimidine is a covalent irreversible inhibitor of Bruton’s tyrosine kinase (Btk) . Btk is a critical regulator of the B-cell receptor signaling pathway and has attracted intensive drug discovery efforts for treating B-cell lineage cancers and autoimmune disorders .
Mode of Action
2,5-Diaminopyrimidine interacts with Btk by forming a covalent bond with a cysteine residue (Cys481) located at the rim of the ATP-binding pocket in Btk . This interaction inhibits the activation of Btk, thereby disrupting the B-cell receptor signaling pathway .
Biochemical Pathways
The inhibition of Btk by 2,5-Diaminopyrimidine affects the B-cell receptor signaling pathway . In cells, Btk is activated by its upstream kinases through the phosphorylation of a tyrosine residue (Tyr551), followed by the autophosphorylation of another tyrosine residue (Tyr223). The fully activated Btk then phosphorylates its substrates, including PLC-γ 2 in the B-cell receptor pathway .
Pharmacokinetics
Similar compounds with a 2,4-diaminopyrimidine core have been shown to be orally bioavailable, suggesting that 2,5-diaminopyrimidine may also possess good pharmacokinetic profiles .
Result of Action
The inhibition of Btk by 2,5-Diaminopyrimidine leads to the disruption of the B-cell receptor signaling pathway, which is crucial in B-cell development and differentiation . This disruption can lead to the death of B-cells, thereby reducing the symptoms of B-cell lineage cancers and autoimmune disorders .
Análisis Bioquímico
Biochemical Properties
2,5-Diaminopyrimidine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. One of the primary enzymes it interacts with is Bruton’s tyrosine kinase (Btk). 2,5-Diaminopyrimidine-based compounds have been shown to act as covalent irreversible inhibitors of Btk, which is a critical regulator of the B-cell receptor signaling pathway . This interaction involves the formation of a covalent bond with a cysteine residue (Cys481) located at the rim of the ATP-binding pocket in Btk, leading to the inhibition of its activity . Additionally, 2,5-Diaminopyrimidine derivatives have been found to selectively degrade B-lymphoid tyrosine kinase (BLK), further highlighting their role in modulating kinase activities .
Cellular Effects
The effects of 2,5-Diaminopyrimidine on various types of cells and cellular processes are profound. In B-cell lineage cancers, 2,5-Diaminopyrimidine-based inhibitors have demonstrated significant antiproliferative activities. For instance, compounds derived from 2,5-Diaminopyrimidine have shown potent inhibitory effects on multiple B-cell lymphoma cell lines, including germinal center B-cell-like diffuse large B cell lymphoma (GCB-DLBCL) cells . These compounds influence cell function by inhibiting cell signaling pathways, particularly those involving Btk and BLK, leading to reduced cell proliferation and increased apoptosis.
Molecular Mechanism
At the molecular level, 2,5-Diaminopyrimidine exerts its effects through specific binding interactions with biomolecules. The covalent binding of 2,5-Diaminopyrimidine-based inhibitors to the cysteine residue in the ATP-binding pocket of Btk results in the inhibition of both Btk activation and catalytic activity . This dual-action mode of inhibition counteracts a negative regulation loop for Btk, thereby enhancing its inhibitory effects. Additionally, 2,5-Diaminopyrimidine derivatives that selectively degrade BLK achieve this by targeting specific degradation pathways, leading to the downregulation of BLK expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Diaminopyrimidine have been observed to change over time. Studies have shown that 2,5-Diaminopyrimidine-based inhibitors maintain their stability and efficacy over extended periods, making them suitable for long-term biochemical studies . The degradation of these compounds can occur under certain conditions, which may affect their long-term stability and efficacy. In in vitro and in vivo studies, the long-term effects of 2,5-Diaminopyrimidine on cellular function have been observed, with sustained inhibition of target kinases and prolonged antiproliferative effects on cancer cells .
Dosage Effects in Animal Models
The effects of 2,5-Diaminopyrimidine vary with different dosages in animal models. In studies involving mouse xenograft models, 2,5-Diaminopyrimidine-based inhibitors have shown dose-dependent antiproliferative activities . At higher doses, these compounds have demonstrated significant tumor growth inhibition, while lower doses have resulted in moderate effects. Toxic or adverse effects at high doses have also been observed, highlighting the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
2,5-Diaminopyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized through pathways involving nucleoside triphosphates, where it forms covalent bonds with specific enzymes . These interactions can affect metabolic flux and alter metabolite levels, influencing the overall metabolic profile of cells.
Transport and Distribution
Within cells and tissues, 2,5-Diaminopyrimidine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of 2,5-Diaminopyrimidine across cellular membranes, ensuring its proper localization and accumulation in target cells . The distribution of 2,5-Diaminopyrimidine within tissues is influenced by its interactions with binding proteins, which can affect its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2,5-Diaminopyrimidine is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with target kinases such as Btk and BLK . The presence of targeting signals and post-translational modifications can direct 2,5-Diaminopyrimidine to specific compartments or organelles, enhancing its efficacy in modulating biochemical pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5-Diaminopyrimidine can be synthesized through several methods. One common approach involves the reduction of 2,5-dinitropyrimidine using hydrogen gas in the presence of a palladium catalyst. Another method includes the cyclization of appropriate precursors under controlled conditions to form the pyrimidine ring with the desired amine substitutions.
Industrial Production Methods: In industrial settings, the production of 2,5-diaminopyrimidine often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Diaminopyrimidine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The amine groups can participate in substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.
Comparación Con Compuestos Similares
2,4-Diaminopyrimidine: Another diaminopyrimidine with amine groups at the 2 and 4 positions, commonly used in medicinal chemistry.
4,5-Diaminopyrimidine: Features amine groups at the 4 and 5 positions, with applications in similar fields.
Uniqueness: 2,5-Diaminopyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in the synthesis of specialized compounds that require precise functional group placement.
Propiedades
IUPAC Name |
pyrimidine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-3-1-7-4(6)8-2-3/h1-2H,5H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNACGYGXUFTEHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281673 | |
| Record name | 2,5-Diaminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22715-27-1 | |
| Record name | 22715-27-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Diaminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrimidine-2,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1361451.png)
![3-[(Ethoxycarbonyl)amino]benzoic acid](/img/structure/B1361453.png)
![(2E)-3-[(3-CARBAMOYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID](/img/structure/B1361454.png)
![4-[4-(3-Carboxy-acryloyl)-piperazin-1-yl]-4-oxo-but-2-enoic acid](/img/structure/B1361456.png)

![Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate](/img/structure/B1361466.png)





![(2E)-3-{N-[4-(5-methylbenzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1361484.png)
